Phenyl (2,4,5-trifluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2,4,5-trifluorophenyl)carbamate is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2033 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a phenyl group and a trifluorophenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl (2,4,5-trifluorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 2,4,5-trifluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (2,4,5-trifluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield this compound oxide, while reduction could produce phenyl (2,4,5-trifluorophenyl)amine .
Wissenschaftliche Forschungsanwendungen
Phenyl (2,4,5-trifluorophenyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenyl (2,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors or other proteins, modulating their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenyl (2,4,5-trifluorophenyl)carbamate can be compared with other similar compounds, such as:
Phenyl (3,4,5-trifluorophenyl)carbamate: This compound has a similar structure but with different fluorine atom positions, leading to variations in reactivity and properties.
Phenyl (2,4,6-trifluorophenyl)carbamate: Another isomer with distinct chemical behavior due to the different arrangement of fluorine atoms.
Eigenschaften
Molekularformel |
C13H8F3NO2 |
---|---|
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
phenyl N-(2,4,5-trifluorophenyl)carbamate |
InChI |
InChI=1S/C13H8F3NO2/c14-9-6-11(16)12(7-10(9)15)17-13(18)19-8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
PQFWBWJSSUFFGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.